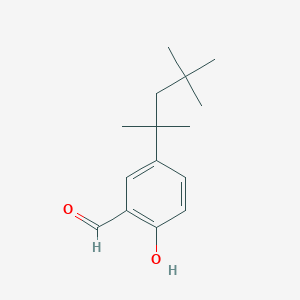
Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of a hydroxyl group and an aldehyde group attached to a benzene ring, along with a bulky 2,4,4-trimethylpentan-2-yl substituent. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde typically involves the alkylation of a phenol derivative followed by formylation. One common synthetic route includes the Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Reimer-Tiemann reaction to introduce the formyl group at the ortho position relative to the hydroxyl group .
Chemical Reactions Analysis
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Scientific Research Applications
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The bulky 2,4,4-trimethylpentan-2-yl group can also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde can be compared with similar compounds such as:
2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde: This compound has an additional hydroxymethyl group, which can influence its reactivity and applications.
2-Hydroxy-5-methylbenzaldehyde: This compound lacks the bulky 2,4,4-trimethylpentan-2-yl group, making it less sterically hindered and potentially more reactive in certain reactions.
Biological Activity
Benzaldehyde, 2-hydroxy, 5-(1,1,3,3-tetramethylbutyl) is an organic compound with significant biological activity. Its structure includes a hydroxyl group and a bulky tetramethylbutyl substituent, which influences its reactivity and interaction with biological systems. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H22O2
- CAS Number : 10581-28-9
- Molecular Weight : 234.33 g/mol
Antioxidant Properties
Research indicates that compounds similar to benzaldehyde derivatives can disrupt redox homeostasis in cells. This disruption often leads to increased oxidative stress, which can trigger apoptosis in various cell types. The presence of the hydroxyl group in benzaldehyde enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .
Antimicrobial Activity
Benzaldehyde derivatives have shown potential as antimicrobial agents. The ability of these compounds to form stable radicals may contribute to their effectiveness against bacteria and fungi. Studies have demonstrated that certain benzaldehyde derivatives exhibit significant antibacterial and antifungal activities by targeting microbial cell membranes .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of benzaldehyde derivatives on human cell lines. For instance, the compound has been tested against hepatocyte (HepG2) and neuroblastoma (SH-SY5Y) cell lines using MTT assays to assess metabolic activity. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time .
The mechanisms underlying the biological activities of benzaldehyde derivatives include:
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce cellular stress responses leading to apoptosis.
- Membrane Disruption : Antimicrobial activity is often mediated by the interaction with microbial membranes, causing leakage and cell death.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
Case Studies
Properties
CAS No. |
10581-28-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-15(4,5)12-6-7-13(17)11(8-12)9-16/h6-9,17H,10H2,1-5H3 |
InChI Key |
PRQGLXVKXBBFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















